molecular formula C18H16N2OS2 B2402567 3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-17-6

3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2402567
CAS No.: 477860-17-6
M. Wt: 340.46
InChI Key: QHBCBVHQJYZFAF-UHFFFAOYSA-N
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Description

3-{[(3-Methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a synthetic organic compound belonging to the class of thiazoloquinazoline derivatives. These fused heterocyclic scaffolds are of paramount interest in medicinal chemistry due to their diverse and potent pharmacological activities. The molecular structure incorporates a thiazole ring fused to a quinazolinone core, further functionalized with a (3-methylphenyl)sulfanyl methyl substituent, which contributes to its unique electronic properties and potential for biomolecular interactions. This compound is of significant value in early-stage drug discovery and pharmacological research. Thiazolo[2,3-b]quinazoline analogs have demonstrated promising immunomodulating activity . Specifically, related compounds have been shown to exert immunosuppressive effects on IgM antibody production in sensitized mouse models, as measured by the Kennedy plaque assay . Furthermore, this structural class is a focus in oncology research , particularly against hepatocellular carcinoma (HCC). Novel analogs have exhibited significant in vitro antitumor activity against Hep-G2 human liver cancer cell lines, with some compounds showing growth inhibitory activity comparable to the positive control Adriamycin . The mechanism of action for such compounds is believed to involve interaction with key cancer-related targets, including interleukins (IL-2, IL-6) and caspases (Caspase-3, Caspase-8), as suggested by computational molecular modeling studies which indicate crucial hydrogen bond and π–π stacking interactions at the receptor sites . The synthetic route for such complex molecules often employs efficient, modern strategies such as one-pot, multicomponent domino reactions facilitated by catalysts like p-toluenesulfonic acid (p-TSA) . This product is intended for use in non-human research applications only, including but not limited to: investigative in vitro assays, as a reference standard in analytical studies, a building block in synthetic chemistry for the creation of novel derivatives, and for target identification and validation within immunology and oncology research pathways. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(3-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-12-5-4-6-14(9-12)22-10-13-11-23-18-19-16-8-3-2-7-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBCBVHQJYZFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, with CAS number 477860-17-6, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings.

  • Molecular Formula : C18H16N2OS2
  • Molecular Weight : 340.46 g/mol
  • Purity : Minimum 95% .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound .

In Vitro Studies

  • Bacterial Activity :
    • The compound exhibited significant inhibitory effects against various Gram-positive bacteria, including Staphylococcus aureus and MRSA. The minimum inhibitory concentration (MIC) was reported as low as 0.98 µg/mL against MRSA .
    • It showed no activity against Gram-negative bacteria like Escherichia coli .
  • Fungal Activity :
    • The compound also demonstrated antifungal properties against Candida albicans with MIC values indicating moderate efficacy .

Summary Table of Antimicrobial Activity

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive0.98
MRSAGram-positive0.98
Candida albicansFungalVaries
Escherichia coliGram-negativeInactive

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Cytotoxicity Studies

  • Cell Lines Tested :
    • A549 (lung cancer)
    • U937 (leukemia)
    • K-562 (chronic myelogenous leukemia)
  • Findings :
    • The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range (<10 µM) against multiple cancer cell lines .
    • Comparative studies indicated that it preferentially suppressed the growth of rapidly dividing cells over normal fibroblasts .

Summary Table of Anticancer Activity

Cell LineIC50 (µM)Activity Level
A549<10High
U937<10High
K-562<10High

The biological activity of this compound is believed to be linked to its ability to inhibit specific cellular pathways involved in proliferation and survival of pathogens and cancer cells. Molecular docking studies suggest it may interact with key proteins involved in these processes, although detailed mechanisms remain an area for further investigation .

Case Studies

In a notable study focusing on the development of new antimicrobial agents, derivatives similar to this compound were synthesized and evaluated for their biological activities. These compounds demonstrated promising results against resistant strains of bacteria and showed potential as lead compounds for further drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

Key Findings:

  • The compound demonstrated effectiveness against Candida albicans , with moderate Minimum Inhibitory Concentration (MIC) values indicating potential as an antifungal agent .
  • In studies involving derivatives of similar structures, compounds showed promising activity against resistant bacterial strains, suggesting a pathway for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has been explored in various studies.

Case Studies:

  • Synthesis and Evaluation : A study synthesized several quinazolinone analogues and evaluated their anticancer activities using the MDA-MB-231 cell line. The results indicated that modifications to the structure could enhance anticancer activity significantly .
  • Mechanistic Insights : The compound's mechanism of action appears to involve the inhibition of certain cancer cell proliferation pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has also been investigated for its anti-inflammatory effects.

Research Insights:

  • Preliminary studies suggest that thiazoloquinazolinones can modulate inflammatory pathways, potentially serving as lead compounds for developing new anti-inflammatory drugs .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Candida albicans; shows promise against resistant bacterial strains
AnticancerSignificant activity observed in MDA-MB-231 cell line; structure modifications enhance efficacy
Anti-inflammatoryPotential modulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

3-{[(3-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
  • Key Difference : Replacement of the methyl group with chlorine at the 3-position of the phenyl ring.
  • Molecular Weight: 360.9 g/mol (vs. ~346.9 g/mol for the methyl analog) . Solubility: Reduced aqueous solubility due to higher lipophilicity (ClogP ~3.2 vs. ~2.8 for methyl).
3-Methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
  • Key Difference : Absence of the sulfanyl-methyl-phenyl substituent; replaced by a methylene group.
  • Impact :
    • Simplified Structure : Lower molecular weight (216.26 g/mol) and reduced steric hindrance .
    • Reactivity : Increased susceptibility to nucleophilic attack at the methylene position.

Core Heterocycle Modifications

5H-Thiazolo[3,2-a]quinazolin-5-one Derivatives
  • Structural Difference : Thiazole ring fused at the 3,2-a position instead of 2,3-b.
  • Impact: Conformational Flexibility: Altered ring puckering (per Cremer-Pogle coordinates) affects binding to biological targets . Synthetic Accessibility: Requires different cyclization conditions, as shown in the synthesis of phenolic and alkoxy-substituted analogs .
2-Phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
  • Key Difference : Replacement of the thiazole ring with a thiadiazole moiety.
  • Impact :
    • Electronic Properties : Thiadiazole’s electron-deficient nature enhances interactions with electron-rich enzymes (e.g., kinases) .
    • Synthetic Methods : Green chemistry approaches using CoCl₂ catalysts improve yields (85–92%) compared to traditional routes .

Functional Group Replacements

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one
  • Key Difference : Incorporation of a thioxo group and imidazole ring.
  • Impact: Hydrogen Bonding: Thioamide functionality (NHC=S) forms strong hydrogen bonds, as validated by DFT-NMR analysis . Biological Activity: Enhanced antimicrobial activity compared to non-thioxo analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Thiazoloquinazolinones

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Key Substituent
Target Compound (3-methylphenyl derivative) 346.9* ~2.8 Not reported [(3-Methylphenyl)sulfanyl]methyl
3-Chlorophenyl analog 360.9 ~3.2 Not reported [(3-Chlorophenyl)sulfanyl]methyl
3-Methylene derivative 216.26 ~1.5 Not reported Methylene
2-Phenyl-thiadiazoloquinazolinone 298.3 ~2.1 245–247 Thiadiazole, phenyl

*Calculated based on formula C₁₇H₁₅N₂OS₂.

Research Findings and Trends

  • Substituent Effects : Electron-donating groups (e.g., methyl) improve metabolic stability, while electron-withdrawing groups (e.g., Cl) enhance target binding but reduce solubility .
  • Heterocycle Choice : Thiadiazolo derivatives exhibit broader biological activity due to increased polarity and hydrogen-bonding capacity .
  • Synthetic Efficiency : One-pot methods using DMAP or CoCl₂ catalysts reduce reaction steps and improve yields (75–92%) compared to multi-step protocols .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step pathways, often involving phase-transfer catalysis (PTC) for heterocycle formation. Key steps include:

  • Cyclization of thiohydantoin derivatives with dihaloalkanes under PTC conditions to form the thiazoloquinazolinone core .
  • Sulfanyl-methylation at the 3-position using 3-methylphenylthiol derivatives, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to avoid side reactions .
  • Optimization via microwave-assisted synthesis can enhance yields by reducing reaction times (e.g., from 12 hours to 2 hours) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm the thiazoloquinazolinone core. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Spectroscopy : 1^1H/13^{13}C NMR to verify substituent positions (e.g., sulfanyl-methyl group at C3). IR spectroscopy identifies carbonyl (C=O) and thioether (C-S) stretches .

Q. What preliminary structure-activity relationships (SAR) are known for this compound?

  • Methodological Answer :

  • The 3-methylphenylsulfanyl group enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs .
  • The thiazoloquinazolinone scaffold is associated with bioactivity in related compounds (e.g., antimicrobial or anti-inflammatory effects), suggesting a conserved pharmacophore .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can contradictory bond-length measurements be addressed?

  • Methodological Answer :

  • Data Contradictions : Discrepancies in C-S bond lengths (e.g., 1.78–1.82 Å vs. theoretical 1.81 Å) may arise from thermal motion or twinning. Use SHELXD for twin-law identification and SHELXE for iterative phasing to improve model accuracy .
  • Hydrogen Bonding : Graph-set analysis (via Mercury software) can resolve ambiguities in intermolecular interactions, particularly for NH···O=C and CH···π contacts .

Q. How can conflicting biological activity data between in vitro and in vivo studies be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis : Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) to assess bioavailability discrepancies. For example, high LogP (>3) may limit aqueous solubility, reducing in vivo efficacy despite potent in vitro activity .
  • Metabolite Screening : Use LC-MS to identify phase I/II metabolites that could deactivate the compound in vivo .

Q. What strategies are recommended for elucidating the pharmacological mechanism of action, given the compound’s structural complexity?

  • Methodological Answer :

  • Target Fishing : Employ molecular docking (AutoDock Vina) to screen against kinase or protease targets, leveraging the quinazolinone scaffold’s affinity for ATP-binding pockets .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines can identify differentially expressed genes in inflammation or apoptosis pathways .

Q. How can synthetic byproducts or impurities be minimized during scale-up, and what quality control protocols are critical?

  • Methodological Answer :

  • Byproduct Mitigation : Use HPLC-DAD to monitor reaction progress and identify impurities (e.g., oxidized sulfanyl groups or ring-opened byproducts). Gradient elution with C18 columns (acetonitrile/water) is optimal .
  • QC Protocols : Validate purity via melting point analysis (sharp range within 1°C) and elemental analysis (<0.3% deviation for C/H/N/S) .

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